![molecular formula C32H32O8 B1364864 C-Methylcalix[4]resorcinarene CAS No. 65338-98-9](/img/structure/B1364864.png)
C-Methylcalix[4]resorcinarene
Descripción general
Descripción
C-Methylcalix4resorcinarene (CMCR) is a special subset of calix4arene . It has an empirical formula of C32H32O8 and a molecular weight of 544.59 . It is an excellent molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims .
Synthesis Analysis
CMCR can be synthesized via acid-catalyzed condensation of resorcinol and acetaldehyde using HCl as a catalyst . This is followed by esterification using cinnamoyl chloride and benzoyl chloride . The characterization of the target compounds is performed by IR, 1H-NMR, 13C-NMR, and LC-MS spectrometers .
Molecular Structure Analysis
The molecular structure of CMCR was determined using single crystal X-ray analysis . There are three positions in CMCR that could be modified: the C-2 sites, the phenolic hydroxyl groups, and the bridging methylenes at the lower rim .
Chemical Reactions Analysis
CMCR is involved in several reactions. It is used in the synthesis of selective receptors for aqueous mercury (II) and complexation with copper (II) and silver (I) . It is also used in the synthesis of nonchemically amplified molecular resists and in reactions with glycidyl Ph ether used for thermal curing of epoxy resin .
Aplicaciones Científicas De Investigación
Selective Receptors for Aqueous Mercury (II)
C-Methylcalix4resorcinarene is used in the synthesis of selective receptors that can bind with aqueous mercury (II), which is crucial for environmental monitoring and remediation efforts .
Complexation with Copper (II) and Silver (I)
This compound forms complexes with copper (II) and silver (I), which has implications in the study of metal-ligand interactions and could be useful in developing new materials or catalytic processes .
Nonchemically Amplified Molecular Resists
It serves as a reactant in the synthesis of nonchemically amplified molecular resists used as dissolution promotors, which are important in the fabrication of microelectronic devices .
Thermal Curing of Epoxy Resin
C-Methylcalix4resorcinarene reacts with glycidyl Ph ether for thermal curing of epoxy resin, a process vital for creating strong, durable materials used in various industrial applications .
Fabrication of Nanostructures
The compound has been investigated for use as high-resolution electron beam resists, demonstrating excellent properties and resolution linewidths down to less than 20 nm, which is significant for nanotechnology and materials science .
Conductance Studies in Metal Cation Complexes
Studies have been conducted on the complexes formed between metal cations like Ti3+ and C-Methylcalix4resorcinarene by conductometry, providing insights into the conductive properties of these complexes .
Supra-Heterodimer Formation
C-Methylcalix4resorcinarene can form unique hexameric arrangements within crystals, linked via a water molecule into a supra-heterodimer, which has potential implications in crystal engineering and design .
Each application showcases the versatility and importance of C-Methylcalix4resorcinarene in scientific research across various fields. If you need more detailed information on any specific application or another compound, feel free to ask!
Mecanismo De Acción
Target of Action
C-Methylcalix4resorcinarene (CMCR) is a versatile molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims . It has been used as a reactant in the synthesis of selective receptors for aqueous mercury (II), copper (II), and silver (I) .
Mode of Action
CMCR is known for its ability to form a variety of hydrogen-bonded networks, thanks to the large number of hydroxyl groups along its rim . It can act as a hydrogen bond donor in producing extended structures or binding ligands to give an extended cavity capable of taking up large guests . The compound often crystallizes with a “bowl-like” conformation that has been exploited in the formation of various hydrogen-bonded networks .
Biochemical Pathways
The biochemical pathways of CMCR involve the formation of multicomponent structures through hydrogen bonding and metal coordination . These interactions play a crucial role in the development of self-assembly chemistry . The compound can self-assemble into different ordered molecular aggregates and also assemble with metal ions and organic molecules into aggregates with different morphologies .
Result of Action
The molecular and cellular effects of CMCR’s action are largely dependent on its specific applications. For instance, it has been used as a reactant in the synthesis of selective receptors for aqueous mercury (II), copper (II), and silver (I) . In these applications, the compound’s ability to form hydrogen-bonded networks and its bowl-like conformation are key to its function .
Action Environment
The action of CMCR can be influenced by various environmental factors. For example, the formation of its hydrogen-bonded networks can be affected by the presence of inorganic ions . Additionally, the compound’s ability to form different conformations, such as the crown, boat, chair, and scoop conformations, can be influenced by the specific conditions of its environment .
Safety and Hazards
Direcciones Futuras
CMCR is an excellent building block for the construction of a variety of hydrogen-bonded networks . Due to its excellent topological structures and various active substituents, it has potential applications in various fields such as nanoparticles, catalysts, fluorescent materials, and sensors . It has also been used to fabricate nanostructures .
Propiedades
IUPAC Name |
2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDNYTQTRISCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398195 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-Methylcalix[4]resorcinarene | |
CAS RN |
65338-98-9 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of CMCR?
A1: The molecular formula of CMCR is C32H32O8, and its molecular weight is 544.59 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize CMCR and its derivatives?
A2: Researchers frequently employ Fourier Transform Infrared (FT-IR) spectroscopy, 1H-NMR spectroscopy, 13C-NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure of CMCR and its derivatives. [, , , , , ]
Q3: How does CMCR perform in terms of thermal stability?
A3: Thermogravimetric analysis (TGA) demonstrates that CMCR exhibits superior thermal stability compared to the commercial antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT). [, ] Derivatives incorporating specific functional groups further enhance its thermal stability. []
Q4: Can CMCR be used as an antioxidant in natural rubber?
A4: Yes, studies show that CMCR derivatives, particularly those containing multiphenol groups, thioether functionalities, and significant steric hindrance, exhibit excellent antioxidative properties and extraction resistance in natural rubber (NR). []
Q5: Are there other applications of CMCR in material science?
A5: CMCR has been explored as a dielectric spacer in nanofabrication. [] Researchers have utilized it to create lithographically patterned resist spacers, demonstrating its potential in defining nanoscale features on semiconductor heterostructures. []
Q6: What is the typical conformation of CMCR in its host-guest complexes?
A6: CMCR exhibits conformational flexibility and can adopt various shapes, including crown, boat, chair, and flattened cone conformations, depending on the guest molecules and crystallization conditions. [, , , , , , , , , ]
Q7: What types of guest molecules can be included within CMCR-based frameworks?
A7: CMCR-based frameworks have been shown to accommodate a wide range of guest molecules, including solvents like benzophenone, [, ] aromatic hydrocarbons, [, , ] polycyclic compounds, [, ] and metal complexes like decamethylruthenocene. [, ]
Q8: How does the choice of linker molecule influence the structure of CMCR-based supramolecular frameworks?
A8: The linker molecule plays a crucial role in dictating the dimensionality and overall architecture of CMCR-based frameworks. Different linkers, such as bipyridine derivatives, can lead to the formation of diverse structures, including stepped sheets, brick-wall frameworks, and interpenetrating networks. [, , , , ]
Q9: Can the size of the cavities within CMCR-based frameworks be controlled?
A9: Yes, the size of the cavities can be modulated by varying the guest molecules and the number of phenoxyl OH groups involved in framework hydrogen bonding. Larger cavities can be achieved when fewer OH groups are engaged in framework interactions, allowing for the accommodation of bulkier guests. []
Q10: Has CMCR been investigated for its potential in separation science?
A10: Yes, CMCR and its derivatives have shown promise as stationary phases in high-performance liquid chromatography (HPLC). [, ] CMCR-bonded silica particles exhibit selectivity for separating aromatic isomers, while those modified with bromoacetate groups demonstrate chiral recognition capabilities, enabling enantiomeric separations. []
Q11: Are there any reported applications of CMCR in sensor development?
A11: CMCR has been explored as an ionophore in poly(vinyl chloride) (PVC) membrane sensors for the selective detection of titanium(III) ions. [] Studies indicate that CMCR coordinates selectively to titanium(III) at eight coordination sites, showcasing its potential for ion-selective sensing applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)
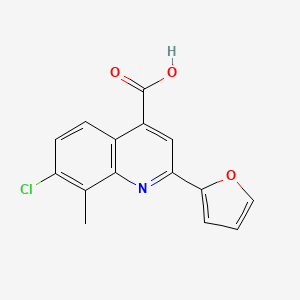
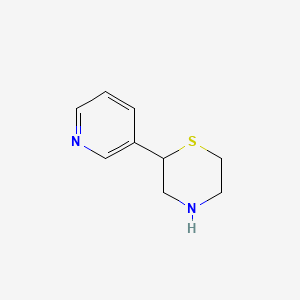
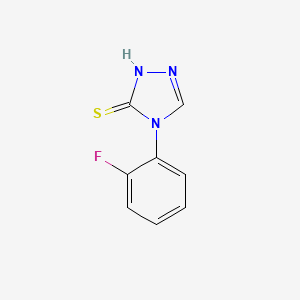
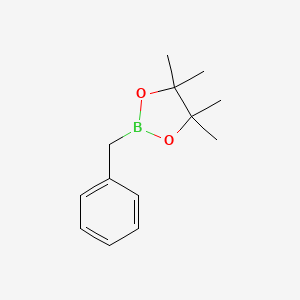
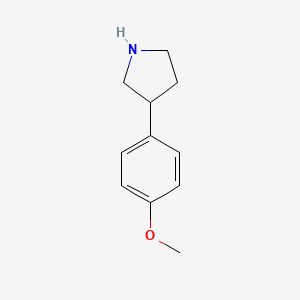
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)

![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)